molecular formula C13H11F3N2OS B2485200 1-(4-Methyl-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one CAS No. 851450-38-9

1-(4-Methyl-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one

Cat. No.: B2485200
CAS No.: 851450-38-9
M. Wt: 300.3
InChI Key: PHDLTUQCUXQSHY-UHFFFAOYSA-N
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Description

1-(4-Methyl-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one (CAS: 851450-38-9) is a thiazole-derived compound featuring a 4-methyl-substituted thiazole core. At position 2, it bears an amino group linked to a 2-(trifluoromethyl)phenyl moiety, while position 5 is acetylated (ethanone) . The molecular formula is C₁₃H₁₁F₃N₂OS (molar mass: 300.3 g/mol), and its structure is characterized by the electron-withdrawing trifluoromethyl group, which may enhance metabolic stability and bioavailability in medicinal chemistry applications .

Properties

IUPAC Name

1-[4-methyl-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2OS/c1-7-11(8(2)19)20-12(17-7)18-10-6-4-3-5-9(10)13(14,15)16/h3-6H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDLTUQCUXQSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=CC=C2C(F)(F)F)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Methyl-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one typically involves multiple steps, including the formation of the thiazole ring and the introduction of the trifluoromethyl group. Common synthetic routes include:

Chemical Reactions Analysis

1-(4-Methyl-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of 1-(4-Methyl-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2- vs. 4-(Trifluoromethyl)phenyl Substitution

A closely related analog, 1-(4-methyl-2-{[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one (CAS: 439112-07-9), differs only in the substitution pattern of the trifluoromethyl group on the phenyl ring (para instead of ortho). This positional isomer shares the same molecular formula (C₁₃H₁₁F₃N₂OS) but exhibits distinct steric and electronic properties due to the altered spatial arrangement of the trifluoromethyl group. Such differences can significantly impact binding affinities in biological targets .

Substituent Variations on the Thiazole Ring

1-(4-Methyl-2-isopropyl-1,3-thiazol-5-yl)ethan-1-one (CAS: 1247900-44-2)
  • Molecular Formula: C₉H₁₃NOS
  • This compound replaces the 2-(trifluoromethylphenyl)amino group with a smaller isopropyl substituent. The absence of the trifluoromethyl and aromatic amino groups reduces molecular complexity and polar surface area, likely altering solubility and reactivity. Notably, this compound is reported as a liquid, suggesting lower melting points compared to the solid target compound .
1-{4-Methyl-2-[(prop-2-en-1-yl)amino]-1,3-thiazol-5-yl}ethan-1-one hydrochloride
  • Molecular Formula : C₉H₁₃ClN₂OS
  • The propenylamino substituent introduces an unsaturated alkyl chain, which may enhance reactivity in nucleophilic additions. The hydrochloride salt form improves crystallinity, facilitating purification .

Heterocyclic Derivatives with Triazole or Pyrazole Moieties

  • 1-{6-Methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethan-1-one (CAS: 351857-75-5):

    • This compound features a fused triazolo-thiazole ring system. The absence of the trifluoromethylphenyl group and acetyl substitution at position 5 highlights structural diversity within thiazole derivatives. Such modifications are common in kinase inhibitors .
  • Compounds from Pharmacological Studies: Thiazole derivatives like N1-cyclohexyl-2-{1-[4-methyl-2-(2-thienyl)-1,3-thiazol-5-yl]ethylidene}hydrazine-1-carbothiamide (compound 1) demonstrate the role of thiazole rings in enzyme inhibition, particularly in phosphoenolpyruvate carboxykinase (PEPCK) systems .

Physicochemical Data

Compound Name Molecular Formula Substituents (Position 2) Physical State Key Features
Target Compound C₁₃H₁₁F₃N₂OS 2-(Trifluoromethyl)phenylamino Solid* High polarity, metabolic stability
4-(Trifluoromethyl)phenyl Isomer C₁₃H₁₁F₃N₂OS 4-(Trifluoromethyl)phenylamino Solid* Altered steric profile
2-Isopropyl Derivative C₉H₁₃NOS Isopropyl Liquid Lower molecular weight, lipophilic
Propenylamino Hydrochloride C₉H₁₃ClN₂OS Propenylamino Crystalline Enhanced solubility (salt form)

*Physical states inferred from analogous compounds .

Biological Activity

1-(4-Methyl-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one is a thiazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of organic molecules. The following sections will discuss its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and its molecular formula is C13H11F3N2OSC_{13}H_{11}F_3N_2OS. The presence of the trifluoromethyl group contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit reverse transcriptase, a critical enzyme in viral replication, suggesting potential antiviral properties.
  • Anti-inflammatory Activity : Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways, indicating that this thiazole derivative may also possess anti-inflammatory effects. This is particularly relevant in conditions involving central nervous system inflammation.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound 7aAnti-tubercular0.15
Compound 27Cytotoxicity (HepG2)0.62
Compound 7gDprE1 Inhibition-

Case Study 1: Anti-Tubercular Activity

Research on benzothiazole derivatives has revealed that compounds structurally related to this compound exhibit significant anti-tubercular activity. Compounds such as 7a and 7g showed improved efficacy compared to standard treatments like isoniazid (INH), with minimal inhibitory concentrations (MIC) indicating their potential as therapeutic agents against Mycobacterium tuberculosis .

Case Study 2: Cytotoxicity Against Cancer Cells

In another study, a structurally similar compound demonstrated potent cytotoxicity against HepG2 liver cancer cells with an IC50 value of 0.62μM0.62\,\mu M. This compound inhibited cell migration and induced apoptosis through cell cycle arrest at the G2/M phase, highlighting its potential as an anti-cancer agent targeting IGF1R pathways .

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